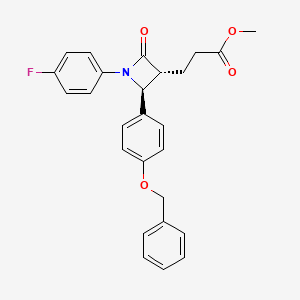

Ethyl 3-bromo-4-chlorobenzoate

概要

説明

Ethyl 3-bromo-4-chlorobenzoate is a chemical compound with the molecular formula C9H8BrClO2 . It has a molecular weight of 263.52 . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-bromo-3-chlorobenzoic acid with concentrated sulfuric acid in ethanol . The reaction mixture is heated under reflux conditions, then cooled and diluted with water. The resulting mixture is extracted with ethyl acetate, washed with water, aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over sodium sulfate, and the solvent is evaporated to yield this compound .Molecular Structure Analysis

The InChI code for this compound is1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 . This code represents the unique structure of the molecule. Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .科学的研究の応用

Chemical Synthesis and Catalysis : Ethyl 3-bromo-4-chlorobenzoate is utilized in chemical reactions as a precursor or intermediate, contributing to the synthesis of complex molecules. For example, it is involved in reactions with diethyl malonate and methyl cyanoacetate, leading to the formation of compounds with potential applications in medicinal chemistry and materials science (Kato, Kimura, & Tanji, 1978). Furthermore, its role in the synthesis of 2-ethyl-7-chloro-4-methylthieno[4,3,2-e,f][3]benzazepine, an angiotensin II antagonist, demonstrates its utility in creating biologically active compounds (Pridgen, Huang, Mills, Shilcrat, & Tickner, 1998).

Environmental Biotechnology : The compound is also of interest in environmental science, particularly in the study of microbial degradation of halogenated organic compounds. Alcaligenes denitrificans NTB-1, for instance, utilizes derivatives similar to this compound, such as chloro- and bromobenzoates, demonstrating the potential for bioremediation applications (van den Tweel, Kok, & de Bont, 1987).

Organic Synthesis Innovations : Innovations in organic synthesis also benefit from this compound, as seen in the development of new synthetic routes. For instance, it is a crucial intermediate in the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important precursor in the production of new insecticides (Zhi-li, 2007). This underscores the compound's role in the synthesis of agriculturally relevant chemicals.

Catalytic Performance Enhancement : this compound derivatives have been explored in catalysis to enhance the performance of metal-organic frameworks (MOFs). Substituents such as ethyl, bromo, chloro, and fluoro groups on the porphyrin unit of Zr-MOFs have shown to significantly influence catalytic activity and selectivity, offering a pathway to fine-tune catalytic systems for various chemical transformations (Huang et al., 2017).

Safety and Hazards

Ethyl 3-bromo-4-chlorobenzoate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Mode of Action

It is known that bromo and chloro substituents on the benzene ring can significantly influence the compound’s reactivity . These electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack .

Biochemical Pathways

Compounds with similar structures have been known to participate in various reactions such as reduction and substitution reactions .

Result of Action

The presence of bromo and chloro substituents on the benzene ring can potentially influence the compound’s reactivity and its interactions with biological targets .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Ethyl 3-bromo-4-chlorobenzoate . For instance, the compound is typically stored at room temperature, suggesting that it is stable under normal environmental conditions .

特性

IUPAC Name |

ethyl 3-bromo-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEVRYZEZZJQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503732 | |

| Record name | Ethyl 3-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76008-75-8 | |

| Record name | Ethyl 3-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)